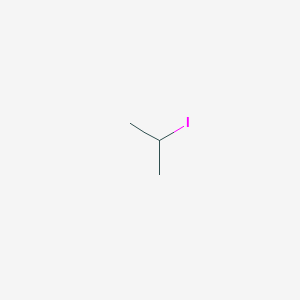

2-Iodopropane

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.01 m. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Halogenated - Hydrocarbons, Iodinated - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-iodopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7I/c1-3(2)4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMKOJHQHASLBPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4058788 | |

| Record name | Propane, 2-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; Discolored by air and light; [Hawley] Clear faintly yellow-green liquid; May discolor on light exposure; [MSDSonline] | |

| Record name | Isopropyl iodide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8526 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

43.1 [mmHg] | |

| Record name | Isopropyl iodide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8526 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

75-30-9 | |

| Record name | Isopropyl iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropyl iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 2-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propane, 2-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-iodopropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.782 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROPYL IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67K05OPZ0E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Physical and Chemical Properties of 2-Iodopropane

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound (isopropyl iodide), tailored for researchers, scientists, and professionals in drug development. This document includes detailed data, experimental protocols, and visualizations to facilitate a thorough understanding and application of this compound in a laboratory setting.

Chemical Identity and Structure

This compound, an organoiodine compound, is a colorless, flammable, and volatile liquid.[1] Its chemical structure consists of a central carbon atom bonded to a hydrogen atom, an iodine atom, and two methyl groups.

-

IUPAC Name: this compound[2]

-

Synonyms: Isopropyl iodide, 2-Propyl iodide, sec-Propyl iodide[2][3]

-

CAS Number: 75-30-9[3]

-

Molecular Formula: C₃H₇I[4]

-

Molecular Weight: 169.99 g/mol [4]

-

InChI Key: FMKOJHQHASLBPH-UHFFFAOYSA-N[1]

-

SMILES: CC(C)I[1]

Quantitative Physical Properties

The following table summarizes the key physical properties of this compound.

| Property | Value | References |

| Appearance | Colorless to pale yellow liquid | [5][6][7] |

| Density | 1.703 g/mL at 25 °C | [5][8][9] |

| Boiling Point | 88-90 °C | [6][8][9] |

| Melting Point | -90 °C | [8][10][11] |

| Solubility in Water | 1.4 g/L | [2][5][11] |

| Solubility in Organic Solvents | Miscible with chloroform, ether, alcohol, and benzene. | [1][5] |

| Refractive Index (n20/D) | 1.498 | [5][8][12] |

| Vapor Pressure | 61.4 mmHg at 25 °C | [10] |

| Flash Point | 42 °C (108 °F) | [1][10][13] |

| logP (o/w) | 2.89 | [7][13] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound shows two principal peaks.[14] The six equivalent protons of the two methyl groups appear as a doublet, while the single proton on the central carbon appears as a multiplet (septet).[14] The integrated signal proton ratio is 6:1.[14] A common solvent for ¹H NMR of this compound is deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.[14]

-

¹³C NMR: The carbon-13 NMR spectrum of this compound displays two distinct signals, corresponding to the two different carbon environments in the molecule.[15] The carbon atoms of the two methyl groups produce one signal, while the carbon atom bonded to the iodine atom gives a separate signal.[15] As with ¹H NMR, CDCl₃ is a commonly used solvent.[15]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is unique and can be used for its identification.[10] Key absorption bands include:

-

C-H stretching: ~2845-2975 cm⁻¹[10]

-

C-H bending/deformation: ~1370-1470 cm⁻¹[10]

-

C-I stretching: ~500 cm⁻¹[10] The region from approximately 1500 to 400 cm⁻¹ is considered the fingerprint region for this compound.[10]

Chemical Properties and Reactivity

Stability and Storage

This compound is stable but can discolor upon exposure to light and air due to the formation of iodine.[1][5][10] It is often supplied with a stabilizer, such as copper chips.[8][9][12] It should be stored in a cool, dry, well-ventilated area away from direct sunlight, strong bases, and strong oxidizing agents.[5][9][10]

Reactivity

The carbon-iodine bond in this compound is relatively weak, making it a reactive compound and an excellent substrate for various synthetic transformations.[15] It is commonly used as an alkylating agent to introduce the isopropyl group in nucleophilic substitution reactions.[9][15] this compound can also serve as a precursor for radical reactions and in the formation of organometallic reagents, such as Grignard reagents.[15]

Experimental Protocols

Synthesis of this compound from Isopropyl Alcohol

This protocol describes the synthesis of this compound via the reaction of isopropyl alcohol with hydriodic acid.

Materials:

-

Isopropyl alcohol (30 g, 38 mL)

-

57% Hydriodic acid (450 g, 265 mL)

-

Concentrated hydrochloric acid

-

5% Sodium carbonate solution

-

Sodium thiosulfate solution

-

Anhydrous calcium chloride

-

500 mL distilling flask

-

Condenser

-

Receiving flask

-

Separatory funnel

Procedure:

-

In a 500 mL distilling flask, mix 38 mL of isopropyl alcohol with 265 mL of 57% hydriodic acid.[5]

-

Set up the apparatus for downward distillation and slowly distill the mixture until about half of the liquid has been collected.[5]

-

Separate the lower layer of crude this compound. The aqueous layer can be redistilled to yield an additional amount of the product from the first quarter of the distillate.[5]

-

Combine all the crude this compound and wash it with an equal volume of concentrated hydrochloric acid in a separatory funnel.[5]

-

Successively wash the organic layer with water, 5% sodium carbonate solution, sodium thiosulfate solution (to remove any free iodine), and again with water.[5]

-

Dry the this compound over anhydrous calcium chloride.[5]

-

Purify the dried product by distillation, collecting the fraction that boils at 89 °C.[5]

Purification by Distillation

Crude or discolored this compound can be purified by distillation.

Procedure:

-

If the this compound is discolored, first wash it with an aqueous solution of sodium bisulfite or sodium thiosulfate to remove free iodine, followed by washing with water.

-

Dry the washed this compound over a suitable drying agent like anhydrous magnesium sulfate or calcium chloride.

-

Set up a simple distillation apparatus. Ensure all glassware is dry.

-

Add the dried this compound to the distilling flask along with a few boiling chips.

-

Heat the flask gently. Collect the fraction boiling between 88-90 °C.[8]

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy:

-

Prepare a sample by dissolving a few drops of purified this compound in approximately 0.5-1.0 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

Infrared (IR) Spectroscopy:

-

The IR spectrum can be obtained from a neat liquid film.[10]

-

Place a drop of this compound between two salt plates (e.g., NaCl or KBr).[3]

-

Gently press the plates together to form a thin film.

-

Place the salt plates in the sample holder of the IR spectrometer and acquire the spectrum.

Formation of Isopropylmagnesium Iodide (Grignard Reagent)

This protocol outlines the preparation of a Grignard reagent from this compound. This reaction is highly sensitive to moisture and air.

Materials:

-

Magnesium turnings

-

This compound

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

A small crystal of iodine (as an initiator)

-

Three-neck round-bottom flask, reflux condenser, and dropping funnel (all oven-dried)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Set up the oven-dried glassware under an inert atmosphere.

-

Place magnesium turnings in the flask.

-

Add a small crystal of iodine to the flask to help initiate the reaction.

-

In the dropping funnel, prepare a solution of this compound in anhydrous ether.

-

Add a small amount of the this compound solution to the magnesium turnings. The reaction should start, indicated by bubbling and a change in color. If the reaction does not start, gentle warming may be necessary.

-

Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture until most of the magnesium has reacted. The resulting gray-to-brown solution is the Grignard reagent, isopropylmagnesium iodide, which can be used in subsequent reactions.

Visualizations

Synthesis of this compound

Caption: Synthesis of this compound from Isopropyl Alcohol.

Grignard Reagent Formation

Caption: Formation of Isopropylmagnesium Iodide.

Workflow for Purification and Characterization

Caption: Purification and Characterization Workflow.

References

- 1. varsitytutors.com [varsitytutors.com]

- 2. Isopropyl iodide | C3H7I | CID 6362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. prepchem.com [prepchem.com]

- 5. This compound [chem.purdue.edu]

- 6. nbinno.com [nbinno.com]

- 7. quora.com [quora.com]

- 8. This compound(75-30-9) 1H NMR spectrum [chemicalbook.com]

- 9. infrared spectrum of this compound C3H7I CH3CHICH3 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of isopropyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. Isopropyl iodide - Wikipedia [en.wikipedia.org]

- 11. Sciencemadness Discussion Board - Propyl-Iodide Preparation? - Powered by XMB 1.9.11 [sciencemadness.org]

- 12. web.alfredstate.edu [web.alfredstate.edu]

- 13. 1H proton nmr spectrum of this compound C3H7I CH3CHICH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. 13C nmr spectrum of this compound C3H7I CH3CHICH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isopropyl iodide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. Grignard reagent - Wikipedia [en.wikipedia.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Characterization of 2-Iodopropane (CAS 75-30-9)

Introduction

This compound (CAS 75-30-9), also known as isopropyl iodide, is a colorless, volatile, and flammable organoiodine compound with the chemical formula C₃H₇I.[1] As a member of the haloalkane class, it is characterized by an iodine atom attached to the secondary carbon of a propane chain.[2] Due to the reactivity of the carbon-iodine bond, this compound serves as a valuable intermediate and alkylating agent in various organic syntheses, including the preparation of pharmaceuticals and specialty chemicals.[3][4] Its utility in introducing the isopropyl group makes it a significant reagent in drug development and synthetic chemistry.[4][5] This guide provides a comprehensive overview of its physicochemical properties, spectroscopic signature, safety protocols, and key experimental procedures for its characterization.

Physicochemical Properties

This compound is a colorless to light yellow liquid that may discolor upon exposure to air and light.[1][6][7] It is miscible with common organic solvents like benzene, chloroform, ether, and alcohol, but has limited solubility in water.[1][2][6][8]

| Property | Value |

| Molecular Formula | C₃H₇I |

| Molecular Weight | 169.99 g/mol [3][7][9] |

| Appearance | Colorless to pale yellow liquid[10][11][12] |

| Boiling Point | 88-90 °C[11][13][14] |

| Melting Point | -90 °C[13][15][16] |

| Density | 1.703 g/mL at 25 °C[6][13] |

| Refractive Index (n²⁰/D) | 1.498 - 1.499[6][11][13] |

| Solubility in Water | ~1.4 g/L[1][6][17] |

| Vapor Pressure | 43.1 - 61.4 mmHg at 25 °C[7][12][15][18] |

Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. The following tables summarize the key data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. The spectrum of this compound is relatively simple, showing two distinct sets of protons and two distinct carbon environments.[5][19]

| ¹H NMR | Data |

| Solvent | CDCl₃ |

| Chemical Shift (δ) | ~4.2 ppm: (CH-I), septet ~1.8 ppm: (CH₃), doublet |

| Proton Ratio | 1:6 |

| Coupling | The methine (CH) proton is split into a septet by the six adjacent methyl protons. The six equivalent methyl (CH₃) protons are split into a doublet by the single adjacent methine proton.[5] |

| ¹³C NMR | Data |

| Solvent | CDCl₃ |

| Chemical Shift (δ) | ~21.1 ppm: (CH-I) ~31.2 ppm: (CH₃)[19] |

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its constituent bonds.

| Vibrational Mode | Wavenumber (cm⁻¹) |

| C-H Stretching | ~2845 - 2975[20] |

| C-H Bending | ~1370 - 1470[20] |

| C-C-C Skeletal | ~1140 - 1175[20] |

| C-I Stretching | ~500[20] |

| Fingerprint Region | The region from ~1500 to 400 cm⁻¹ provides a unique fingerprint for the molecule.[20] |

Mass Spectrometry (MS)

Mass spectrometry of this compound shows a distinct fragmentation pattern. The carbon-iodine bond is the weakest bond and its cleavage dominates the spectrum.[10]

| m/z (mass-to-charge) | Assignment & Description |

| 170 | [M]⁺• : The parent molecular ion peak, [C₃H₇I]⁺•.[10] |

| 127 | [I]⁺ : Loss of the isopropyl group (M-43).[10] |

| 43 | [C₃H₇]⁺ : Loss of the iodine atom (M-127). This is the most stable fragment and represents the base peak .[10] |

Safety and Handling

This compound is a flammable liquid and vapor that requires careful handling. It is harmful if swallowed and causes skin and eye irritation.[21] Chronic exposure to iodides may lead to iodism.[10]

| Aspect | Guideline |

| GHS Pictograms | |

| Hazard Statements | H226: Flammable liquid and vapour. H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation.[21] |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances (strong bases, strong oxidizing agents).[10][15] Keep container tightly closed and protect from direct sunlight and air.[6][10][15] Often stabilized with copper.[13][14] |

| Handling | Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and a lab coat.[10] Keep away from heat, sparks, and open flames.[21] |

| First Aid | Eyes: Immediately flush with plenty of water for at least 15 minutes.[10] Skin: Remove contaminated clothing and wash skin with soap and water.[10] Inhalation: Move to fresh air.[10] Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.[10] |

Experimental Protocols

Synthesis of this compound from 2-Propanol

This protocol describes a common laboratory synthesis via nucleophilic substitution.

-

Reaction Setup: Mix 30 g of 2-propanol with 265 mL of 57% hydriodic acid in a 500 mL distillation flask.

-

Distillation: Attach a condenser for downward distillation and slowly heat the mixture.

-

Collection: Collect the distillate until about half of the initial liquid volume has passed over. The lower layer of the distillate is the crude this compound.

-

Purification:

-

Separate the crude this compound layer.

-

Wash the organic layer sequentially with an equal volume of concentrated HCl, water, 5% sodium carbonate solution, and finally water.

-

Dry the washed product over anhydrous calcium chloride. .

-

Perform a final fractional distillation, collecting the fraction that boils at 88-90 °C.

-

Protocol for NMR Spectroscopic Analysis

-

Sample Preparation: Accurately weigh 5-25 mg of purified this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[19][20]

-

Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution through a Pasteur pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

-

Analysis: Cap the NMR tube and wipe the outside clean. Insert the tube into the NMR spectrometer.

-

Data Acquisition: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity. Acquire the ¹H and/or ¹³C spectra using standard instrument parameters.

Protocol for FT-IR Spectroscopic Analysis (Neat Liquid)

-

Sample Preparation: As this compound is a liquid, it can be analyzed directly as a "neat" sample. Place one drop of the liquid onto the surface of a polished salt plate (e.g., NaCl or KBr).[6]

-

Cell Assembly: Place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.[6]

-

Data Acquisition: Mount the salt plate "sandwich" in the sample holder of the FT-IR spectrometer.

-

Analysis: Record the spectrum, typically in the range of 4000-400 cm⁻¹. After analysis, clean the salt plates thoroughly with a dry solvent like acetone and store them in a desiccator.[6]

Protocol for Mass Spectrometry Analysis

This protocol is for a volatile liquid using electron ionization (EI).

-

Sample Introduction: Inject a small amount of the volatile this compound sample into the mass spectrometer's inlet system, which will vaporize the liquid.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization to form the parent molecular ion ([M]⁺•) and subsequent fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Reactivity and Applications

This compound is an excellent substrate for nucleophilic substitution reactions, where the iodide ion is a good leaving group.[4] This reactivity is harnessed to introduce the isopropyl moiety into various molecular scaffolds.

Caption: A typical Sₙ2 reaction pathway involving this compound.

Logical Workflow for Characterization

A systematic approach is crucial for the complete characterization of a chemical substance like this compound. The following workflow outlines the logical progression from initial sample receipt to full structural confirmation and purity assessment.

Caption: Logical workflow for the comprehensive characterization of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. webassign.net [webassign.net]

- 3. 1H proton nmr spectrum of this compound C3H7I CH3CHICH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. This compound (NMR Spectrum) [chem.purdue.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. mass spectrum of this compound C3H7I CH3CHICH3 fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. publish.uwo.ca [publish.uwo.ca]

- 9. paulcooper.pbworks.com [paulcooper.pbworks.com]

- 10. ursinus.edu [ursinus.edu]

- 11. Propane, 2-iodo- [webbook.nist.gov]

- 12. emeraldcloudlab.com [emeraldcloudlab.com]

- 13. content.pulaskischools.org [content.pulaskischools.org]

- 14. emeraldcloudlab.com [emeraldcloudlab.com]

- 15. acdlabs.com [acdlabs.com]

- 16. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 17. research.reading.ac.uk [research.reading.ac.uk]

- 18. This compound(75-30-9) 1H NMR [m.chemicalbook.com]

- 19. Propane, 2-iodo- [webbook.nist.gov]

- 20. mass spectrum of 2-iodobutane C4H9I CH3CHICH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of sec-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 21. NMR Sample Preparation [nmr.chem.umn.edu]

Synthesis of 2-Iodopropane from Isopropyl Alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-iodopropane from isopropyl alcohol, a fundamental conversion in organic chemistry with applications in pharmaceuticals and fine chemical manufacturing.[1][2][3] This document provides a comparative analysis of common synthetic methodologies, complete with detailed experimental protocols and quantitative data to inform laboratory practice.

Overview of Synthetic Methodologies

The conversion of isopropyl alcohol to this compound is a nucleophilic substitution reaction where the hydroxyl group of the alcohol is replaced by an iodide ion.[4] Several established methods facilitate this transformation, primarily differing in the source of the iodide nucleophile and the nature of the proton source or activating agent for the hydroxyl group. The most common and effective methods include:

-

Reaction with Hydriodic Acid (HI): This is a direct method where concentrated hydriodic acid serves as both the proton source to activate the hydroxyl group and the source of the iodide nucleophile.

-

Reaction with Phosphorus and Iodine (P/I₂): In this in-situ method, phosphorus triiodide (PI₃) is generated from the reaction of red phosphorus and iodine, which then reacts with the isopropyl alcohol.

-

The Finkelstein Reaction: While classically an exchange of a halide for iodide, a modified Finkelstein approach can be employed.[5][6][7] This would typically involve converting the isopropyl alcohol into a better leaving group, such as a tosylate or mesylate, followed by reaction with a source of iodide ions like sodium iodide in acetone.[8]

Quantitative Data Summary

The selection of a synthetic route often depends on factors such as yield, reaction conditions, and availability of reagents. The following table summarizes the key quantitative data associated with the primary methods of this compound synthesis from isopropyl alcohol.

| Parameter | Method 1: Hydriodic Acid | Method 2: Phosphorus and Iodine |

| Starting Materials | Isopropyl alcohol, 57% Hydriodic acid | Isopropyl alcohol, Iodine, Red Phosphorus, Glycerol, Water |

| Reported Yield | Not explicitly stated, but implies a successful synthesis | 80% (theoretical)[9] |

| Product Boiling Point | 89 °C[9] | 88-90 °C[9] |

| Product Density | 1.744 g/mL[9] | Not explicitly stated for this method, but is a physical constant of the product. |

| Key Reaction Conditions | Slow distillation of the reaction mixture.[9] | Gradual addition of phosphorus, heating on a wire gauze.[9] |

Experimental Protocols

The following are detailed experimental procedures for the synthesis of this compound from isopropyl alcohol.

Method 1: Synthesis using Hydriodic Acid

This protocol is adapted from established laboratory procedures.[9]

Reagents:

-

Isopropyl alcohol: 38 mL (30 g)

-

57% Hydriodic acid: 265 mL (450 g)

-

Concentrated Hydrochloric acid

-

5% Sodium carbonate solution

-

Anhydrous calcium chloride

Procedure:

-

Combine 38 mL of isopropyl alcohol with 265 mL of 57% hydriodic acid in a 500 mL distilling flask.

-

Set up the apparatus for downward distillation.

-

Slowly distill the mixture at a rate of a few drops per second.

-

Cease the distillation when approximately half of the initial liquid volume has been collected.

-

Separate the lower layer of crude this compound from the aqueous layer in the distillate.

-

Redistill the aqueous layer to recover an additional amount of this compound from the first quarter of the distillate.

-

Combine all the collected crude this compound.

-

Wash the combined product with an equal volume of concentrated hydrochloric acid.

-

Successively wash the product with water, 5% sodium carbonate solution, and then water again.

-

Dry the this compound over anhydrous calcium chloride.

-

Purify the dried product by distillation, collecting the fraction that boils at 89 °C.[9]

Method 2: Synthesis using Phosphorus and Iodine

This protocol describes the in-situ generation of phosphorus triiodide for the conversion.[9]

Reagents:

-

Iodine: 70 g

-

Glycerol: 45 g

-

Water: 30 g

-

Isopropyl alcohol: 30 g (38 mL)

-

Yellow phosphorus: 10 g

-

10% Sodium hydroxide solution

-

Sodium thiosulfate solution

-

Anhydrous calcium chloride

Procedure:

-

In a 250 mL distillation flask, place 70 g of iodine, 45 g of glycerol, and 30 g of water.

-

Connect the flask to a condenser and a receiver.

-

Gradually add 10 g of yellow phosphorus in small pieces. Exercise extreme caution as the reaction can be vigorous. Allow the reaction to subside after each addition. If the reaction does not start, gently warm the flask in a water bath.

-

Once all the phosphorus has been added, add 30 g of isopropyl alcohol to the mixture.

-

Heat the flask on a wire gauze until no more oily liquid distills over.

-

Transfer the distillate back to the distillation flask and redistill.

-

Wash the distillate sequentially with 10% sodium hydroxide solution, sodium thiosulfate solution, and again with 10% sodium hydroxide solution, followed by water.

-

Dry the product over anhydrous calcium chloride for 24 hours.

-

Fractionally distill the dried product, collecting the fraction boiling between 88-90 °C.[9] This method is reported to have a theoretical yield of 80%.[9]

Reaction Mechanisms and Workflows

The following diagrams illustrate the chemical transformations and experimental processes involved in the synthesis of this compound.

Signaling Pathways (Reaction Mechanisms)

Caption: SN2 mechanism for the conversion of isopropyl alcohol to this compound using hydriodic acid.

Caption: Reaction pathway for the synthesis of this compound using phosphorus and iodine.

Experimental Workflow

Caption: General experimental workflow for the synthesis and purification of this compound.

References

- 1. This compound | 75-30-9 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Making sure you're not a bot! [oc-praktikum.de]

- 5. SATHEE: Finkelstein Reaction [satheejee.iitk.ac.in]

- 6. Finkelstein Reaction [organic-chemistry.org]

- 7. youtube.com [youtube.com]

- 8. adichemistry.com [adichemistry.com]

- 9. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Reaction of 2-Iodopropane with Hydroiodic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the reaction between 2-iodopropane and hydroiodic acid. The primary focus is on the nucleophilic substitution reaction, which is of significant interest in isotopic labeling studies and understanding the reactivity of secondary alkyl halides. This document details the reaction mechanism, kinetic considerations, potential side reactions, and provides a generalized experimental protocol for isotopic labeling.

Core Reaction: Nucleophilic Substitution (SN2)

The reaction between this compound and the iodide ion (from hydroiodic acid) is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. In this process, the iodide ion acts as a nucleophile, attacking the electrophilic carbon atom of this compound and displacing the iodine atom (leaving group).

Reaction:

CH₃CH(I)CH₃ + I⁻* ⇌ CH₃CH(I*)CH₃ + I⁻

(where I represents a labeled iodine isotope, such as ¹³¹I)*

This reaction is an equilibrium process. The forward and reverse reactions proceed at the same rate, leading to an isotopic exchange if a labeled iodide source is used.

Reaction Mechanism

The SN2 reaction is a concerted, single-step process. The nucleophile attacks the carbon atom from the side opposite to the leaving group (backside attack). This leads to an inversion of stereochemistry at the chiral center, although in the case of the symmetrical this compound, this is not observable in the product.

The transition state involves a pentacoordinate carbon atom where the bond to the nucleophile is forming concurrently as the bond to the leaving group is breaking.

Signaling Pathway Diagram

The following diagram illustrates the SN2 mechanism for the iodide exchange reaction of this compound.

Spectroscopic Analysis of 2-Iodopropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-iodopropane, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and a visual representation of the spectroscopic workflow are included to support researchers in their analytical and drug development endeavors.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound shows two distinct signals, corresponding to the two different chemical environments of the protons in the molecule.[1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.2 | Septet | 1H | CH |

| ~1.8 | Doublet | 6H | CH₃ |

Table 1: ¹H NMR Data for this compound.

The septet arises from the methine proton being split by the six equivalent protons of the two methyl groups. Conversely, the doublet is a result of the six methyl protons being split by the single methine proton. The 6:1 integration ratio of the signals is consistent with the number of protons in each environment.[1]

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum of this compound displays two signals, indicating the presence of two unique carbon environments in the molecule.[2]

| Chemical Shift (δ) ppm | Assignment |

| ~21.1 | CH |

| ~31.2 | CH₃ |

Table 2: ¹³C NMR Data for this compound.[2]

The carbon atom bonded to the electronegative iodine atom (CH) is deshielded and appears at a lower field, while the two equivalent methyl carbon atoms (CH₃) are more shielded and appear at a higher field.[2]

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrational modes of its functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2975 - 2845 | Stretching | C-H (sp³) |

| ~1470 - 1370 | Bending | C-H |

| ~1175 - 1140 | Skeletal Vibration | C-C-C |

| ~870 | Skeletal Vibration | C-C-C |

| ~500 | Stretching | C-I |

Table 3: Key IR Absorption Bands for this compound.[3]

The prominent C-H stretching and bending vibrations are characteristic of alkanes. The C-I stretching vibration is a key feature for identifying the presence of the iodo group.[3] The region from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region and is unique for each molecule, allowing for definitive identification.[3]

Mass Spectrometry

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.

| m/z | Relative Abundance | Assignment |

| 170 | Moderate | [M]⁺ (Molecular Ion) |

| 127 | Low | [I]⁺ |

| 43 | 100% | [C₃H₇]⁺ (Base Peak) |

Table 4: Major Peaks in the Mass Spectrum of this compound.[4]

The molecular ion peak at m/z 170 confirms the molecular weight of this compound.[5][6][7] The base peak at m/z 43 corresponds to the stable isopropyl cation, formed by the loss of the iodine atom.[4] This fragmentation is favored due to the relative weakness of the C-I bond.[4]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Accurately weigh 5-25 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.[8][9]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[8][9]

-

Filter the solution through a pipette with a cotton or glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

Instrumental Analysis:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.[10]

-

Shim the magnetic field to achieve homogeneity and optimize resolution.[10]

-

For ¹³C NMR, a standard proton-decoupled pulse sequence is typically used.[10]

-

Set the appropriate number of scans to achieve an adequate signal-to-noise ratio.

-

Acquire the free induction decay (FID) and perform a Fourier transform to obtain the spectrum.[10]

-

Phase and baseline correct the spectrum.

-

Reference the spectrum using the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0 ppm.[10]

Attenuated Total Reflectance (ATR) Infrared (IR) Spectroscopy

ATR-FTIR is a common and convenient method for obtaining the IR spectrum of a liquid sample like this compound.[11]

Instrumental Analysis:

-

Ensure the ATR crystal (e.g., diamond) is clean.[12]

-

Collect a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).[12]

-

Place a small drop of this compound directly onto the center of the ATR crystal.[11][12]

-

Acquire the sample spectrum.

-

After the measurement, clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free cloth.[11]

Mass Spectrometry (Electron Ionization)

Sample Introduction:

For a volatile liquid like this compound, direct injection or introduction via a gas chromatograph (GC-MS) is common.

Instrumental Analysis:

-

The sample is introduced into the high-vacuum source of the mass spectrometer.

-

In the ionization chamber, the molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron to form a molecular ion ([M]⁺).

-

The molecular ion and any fragment ions are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the relationship between the different spectroscopic techniques and the structural information they provide for this compound.

Figure 1: Workflow of Spectroscopic Analysis for Structural Elucidation.

References

- 1. 1H proton nmr spectrum of this compound C3H7I CH3CHICH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. 13C nmr spectrum of this compound C3H7I CH3CHICH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isopropyl iodide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. infrared spectrum of this compound C3H7I CH3CHICH3 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of isopropyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. mass spectrum of this compound C3H7I CH3CHICH3 fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. Isopropyl iodide | C3H7I | CID 6362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Propane, 2-iodo- [webbook.nist.gov]

- 7. Propane, 2-iodo- [webbook.nist.gov]

- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. benchchem.com [benchchem.com]

- 11. agilent.com [agilent.com]

- 12. CH362: Use of IR Spectrometer with an ATR cell [sites.science.oregonstate.edu]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Iodopropane

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-iodopropane. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document details the spectral parameters, experimental protocols, and visual representations of the molecular structure and analytical workflow.

Introduction to the NMR Spectroscopy of this compound

This compound (CH₃CH(I)CH₃), also known as isopropyl iodide, is a simple organoiodine compound. Its straightforward structure provides a clear and illustrative example of the principles of NMR spectroscopy, including chemical shift, spin-spin coupling, and integration. The symmetry of the molecule is a key determinant of its spectral features.

¹H NMR Spectrum of this compound

The proton NMR spectrum of this compound is characterized by two distinct signals, a consequence of the two different chemical environments for the protons in the molecule.[1] The six protons of the two equivalent methyl (CH₃) groups are in one environment, while the single proton of the methine (CH) group, which is bonded to the iodine atom, is in another.

Quantitative Data for ¹H NMR

The spectral parameters for the ¹H NMR of this compound are summarized in the table below. The data is typically acquired in a deuterated solvent such as chloroform-d (CDCl₃) with tetramethylsilane (TMS) as an internal standard.[1]

| Signal Assignment | Chemical Shift (δ) (ppm) | Multiplicity | Integration | Coupling Constant (J) (Hz) |

| CH₃ protons | ~1.8 - 1.9 | Doublet | 6H | ~6.0 - 7.0 |

| CH proton | ~4.2 - 4.3 | Septet | 1H | ~6.0 - 7.0 |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

The signal for the methyl protons appears as a doublet because they are coupled to the single methine proton (n+1 = 1+1 = 2).[1] Conversely, the methine proton signal is split into a septet by the six equivalent protons of the two methyl groups (n+1 = 6+1 = 7).[1] The integrated signal proton ratio of 6:1 corresponds to the structural formula of this compound.[1]

¹³C NMR Spectrum of this compound

Due to the molecule's symmetry, the ¹³C NMR spectrum of this compound displays only two signals. The two methyl (CH₃) carbons are chemically equivalent, and the methine (CH) carbon, bonded to the iodine, is in a distinct chemical environment.

Quantitative Data for ¹³C NMR

The table below summarizes the chemical shifts for the ¹³C NMR spectrum of this compound.

| Signal Assignment | Chemical Shift (δ) (ppm) |

| CH₃ carbons | ~26 - 28 |

| CH carbon | ~-5 - -7 |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

The carbon atom directly attached to the electronegative iodine atom (CH) is significantly shifted to a lower ppm value.

Experimental Protocols

The following provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Purity: Ensure the this compound sample is of high purity to avoid signals from contaminants.

-

Solvent Selection: Use a deuterated solvent, typically chloroform-d (CDCl₃), which is a common choice for small organic molecules.[1]

-

Concentration: For ¹H NMR, a concentration of 5-25 mg of this compound in 0.6-0.7 mL of deuterated solvent is recommended.[2] For the less sensitive ¹³C NMR, a higher concentration of 50-100 mg is preferable to obtain a good signal-to-noise ratio in a reasonable time.[2][3]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal reference for the chemical shifts (δ = 0.0 ppm).

-

Filtration: To remove any particulate matter that could degrade the spectral resolution, filter the final solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Labeling: Clearly label the NMR tube with the sample information.

NMR Instrument Parameters

The following are typical acquisition parameters for a modern NMR spectrometer (e.g., 400-600 MHz).

For ¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

-

Number of Scans: Typically 8 to 16 scans are sufficient for a sample of this concentration.

-

Relaxation Delay: A delay of 1-2 seconds between scans is usually adequate.

-

Acquisition Time: An acquisition time of 2-4 seconds will provide good resolution.

-

Spectral Width: A spectral width of approximately 12-16 ppm is appropriate.

For ¹³C NMR:

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg' on Bruker instruments).

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to ensure full relaxation of the carbon nuclei.

-

Acquisition Time: An acquisition time of 1-2 seconds is typical.

-

Spectral Width: A spectral width of around 200-250 ppm is standard for ¹³C NMR.

Visualizations

The following diagrams illustrate the molecular structure and the logical workflow of an NMR experiment.

Caption: Molecular structure of this compound.

Caption: Experimental workflow for NMR spectroscopy.

References

- 1. 1H proton nmr spectrum of this compound C3H7I CH3CHICH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]

Infrared spectroscopy of the carbon-iodine bond

An In-depth Technical Guide on the Infrared Spectroscopy of the Carbon-Iodine Bond

Introduction

Infrared (IR) spectroscopy is an indispensable analytical technique for determining molecular structures by measuring the interaction of infrared radiation with matter. When a molecule absorbs IR radiation, its bonds undergo vibrations, such as stretching and bending, at specific quantized frequencies. These frequencies correspond to the energy differences between vibrational states and are characteristic of the types of chemical bonds and functional groups present.[1][2] This guide provides a detailed technical overview of the infrared spectroscopy of the carbon-iodine (C-I) bond, a functional group of significant interest in organic synthesis, materials science, and particularly in the development of pharmaceuticals. We will explore its characteristic vibrational frequencies, the factors influencing them, and the specific experimental protocols required for accurate measurement.

The Carbon-Iodine (C-I) Stretching Vibration

The most diagnostic feature in the IR spectrum of an organoiodine compound is the C-I stretching vibration. Due to the large mass of the iodine atom, this vibration occurs at a very low frequency, placing its absorption peak in the far-infrared or low-wavenumber region of the spectrum.

The Mass Effect

The position of a vibrational absorption is fundamentally described by Hooke's Law, which relates frequency to the force constant of the bond and the reduced mass of the atoms involved.[3] As the mass of the halogen atom (X) in a C-X bond increases, the reduced mass of the system increases, leading to a decrease in the vibrational frequency.[3][4] This "mass effect" results in a predictable trend for the stretching frequencies of carbon-halogen bonds: C-F > C-Cl > C-Br > C-I.[4] Consequently, the C-I stretching band is found at the lowest wavenumber among the halogens.

Factors Influencing the C-I Stretching Frequency

The precise wavenumber of the C-I absorption is sensitive to the local molecular environment. A thorough understanding of these influences is critical for accurate spectral interpretation.

-

Hybridization of the Carbon Atom: The strength of the C-I bond, and thus its stretching frequency, is affected by the hybridization of the carbon atom. C-H stretching frequencies, for example, are highly dependent on whether the carbon is sp³, sp², or sp hybridized.[5] A similar, though less pronounced, effect is expected for C-I bonds.

-

Electronic and Steric Effects: The electronic environment, influenced by inductive and mesomeric (resonance) effects from neighboring substituents, can alter the force constant of the C-I bond and shift its absorption frequency.[6][7][8] For instance, electron-withdrawing groups on the same carbon can impact the bond's character and vibrational frequency.[4] Steric effects, such as bond angle strain in cyclic systems, can also cause significant shifts.[3][6]

-

Physical State: The physical state of the sample (solid, liquid, or gas) can influence the vibrational frequencies. Intermolecular interactions in condensed phases (liquid or solid) can affect bond vibrations, often leading to different absorption frequencies compared to the gaseous state.[8][9]

-

Vibrational Coupling and Fermi Resonance: In complex molecules, the C-I stretching vibration can couple with other molecular vibrations, such as skeletal C-C vibrations or bending modes, if they have similar frequencies and the same symmetry.[6][8] This interaction can lead to shifts in the expected peak positions. Fermi resonance, a specific type of coupling between a fundamental vibration and an overtone or combination band, can cause a single expected peak to appear as a doublet of similar intensity.[6][7]

The logical relationship between these influencing factors is visualized in the diagram below.

Caption: Key factors influencing the C-I infrared stretching frequency.

Data Presentation: Characteristic C-I Absorption Frequencies

The C-I stretching vibration typically appears in the 690-515 cm⁻¹ range, though specific values depend on the molecular structure.[1][10][11] This region is often part of the complex "fingerprint region" of the spectrum, which can make unambiguous assignment challenging without comparing the spectrum to that of a known reference compound.[10][12][13]

The following table summarizes characteristic C-I stretching frequencies for several classes of organoiodine compounds.

| Compound Class | Example Compound | C-I Stretching Frequency (cm⁻¹) | Notes |

| Primary Iodoalkane | 1-Iodopropane | ~600 - 500[13] | This region often contains multiple complex vibrations.[13] |

| Secondary Iodoalkane | 2-Iodopropane | ~500[12] | A characteristic absorption for the isopropyl iodide group.[12] |

| Geminal Diiodoalkane | Methylene Iodide (CH₂I₂) | ~500 - 570 | The spectrum shows a peak in this general region.[4] |

| Iodoarene | Iodobenzene | ~600 - 680 | Aromatic C-I bonds are typically at slightly higher frequencies. |

Experimental Protocols

Observing absorptions in the far-infrared region requires specific instrumentation and sample handling techniques, as standard mid-IR setups may not be adequate.

Instrumentation

A Fourier Transform Infrared (FTIR) spectrometer is the standard instrument.[2][14] To operate effectively in the far-infrared region (typically < 650 cm⁻¹), the spectrometer must be equipped with:

-

Source: A Globar or mercury lamp is often used for far-IR radiation.

-

Beamsplitter: Standard KBr beamsplitters have a low-frequency cutoff around 400 cm⁻¹. Mylar films or other specialized materials are required for lower wavenumbers.

-

Detector: A deuterated triglycine sulfate (DTGS) detector is common, but specialized detectors like a Golay cell may offer better performance in the far-IR.

Sample Preparation

The choice of sample preparation method depends on the physical state of the analyte. A critical consideration is the IR transparency of the materials used (windows, pellets, etc.) in the low-wavenumber region.

-

Liquid Samples: Liquids can be analyzed as a thin film pressed between two plates. While KBr is common in mid-IR, its cutoff makes it unsuitable. Cesium Iodide (CsI) or polyethylene windows are the preferred materials as they are transparent to much lower frequencies.

-

Solid Samples:

-

Nujol Mull: The solid is finely ground and mixed with Nujol (a mineral oil) to create a thick paste. This mull is then spread onto CsI or polyethylene plates. The Nujol itself has absorptions, but they are well-characterized and generally do not interfere in the far-IR region.

-

Pellet: The solid is mixed with a dry, IR-transparent powder, typically CsI , and pressed under high pressure to form a transparent disc. KBr is not recommended due to its limited transmission range.

-

Attenuated Total Reflectance (ATR): Modern FTIR spectrometers are often equipped with an ATR accessory, which is a very convenient method for analyzing both liquids and solids with minimal sample preparation.[15] A tiny amount of the sample is pressed against a high-refractive-index crystal (e.g., ZnSe or diamond).

-

The general workflow for acquiring and analyzing the IR spectrum of a C-I containing compound is outlined below.

Caption: General experimental workflow for the IR analysis of C-I bonds.

Conclusion

The infrared spectroscopy of the carbon-iodine bond is a valuable tool for the structural characterization of organoiodine compounds. The key diagnostic feature, the C-I stretching vibration, is found in the far-infrared region of the spectrum, typically between 500 and 690 cm⁻¹. The exact position of this absorption is sensitive to a variety of structural and environmental factors, including atomic mass, carbon hybridization, electronic effects, and the physical state of the sample. Due to the low frequency of the C-I stretch, which falls within the complex fingerprint region, and the specialized equipment often required for far-IR measurements, spectral interpretation must be performed carefully. When combined with other analytical techniques, such as NMR and mass spectrometry, IR spectroscopy provides crucial information for identifying and confirming the structure of molecules relevant to research, drug development, and other scientific disciplines.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. davuniversity.org [davuniversity.org]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. community.wvu.edu [community.wvu.edu]

- 6. academics.su.edu.krd [academics.su.edu.krd]

- 7. Various factor affecting vibrational frequency in IR spectroscopy. | DOCX [slideshare.net]

- 8. FACTORS INFLUENCING VIBRATIONAL FREQUENCIES IN IR : FACTORS INFLUENCING VIBRATIONAL FREQUENCIES IN IR [infraredspectroscopy.blogspot.com]

- 9. Factors affecting vibrational frequencies in IR | PPT [slideshare.net]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. infrared spectrum of this compound C3H7I CH3CHICH3 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of isopropyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. infrared spectrum of 1-iodopropane C3H7I CH3CH2CH2I prominent wavenumbers cm-1 detecting functional groups present finger print for identification of propyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 15. amherst.edu [amherst.edu]

An In-depth Technical Guide to the E2 Elimination Reaction of 2-Iodopropane

Abstract

The bimolecular elimination (E2) reaction is a cornerstone of organic synthesis, providing a reliable method for the formation of alkenes. This technical guide offers a comprehensive examination of the E2 reaction mechanism as applied to the dehydrohalogenation of 2-iodopropane to yield propene. We will delve into the core principles of the reaction, including its kinetics, stereochemical requirements, and the critical factors that influence its outcome. This document consolidates key theoretical and computational data, presents generalized experimental protocols, and utilizes visualizations to elucidate complex relationships, serving as a vital resource for professionals in chemical and pharmaceutical sciences.

The Core Mechanism of E2 Elimination

The E2 reaction is a concerted, one-step process where a base abstracts a proton from a carbon atom adjacent (β-position) to the carbon bearing the leaving group.[1][2] Simultaneously, the electrons from the cleaved carbon-hydrogen bond shift to form a pi bond, and the leaving group departs.[3] The designation "E2" signifies that the reaction is an elimination and is bimolecular, meaning the rate-determining step involves two species: the substrate (this compound) and the base.[3][4][5]

The reaction rate is dependent on the concentration of both the alkyl halide and the base, leading to a second-order rate law: Rate = k[this compound][Base] .[1][5] This kinetic relationship is a key piece of evidence supporting the proposed concerted mechanism.[1][6]

Caption: Overall workflow of the E2 elimination reaction.

In the specific case of this compound, a strong base removes a proton from one of the methyl (β) carbons. As this occurs, the C-H bond breaks, a double bond forms between the central and terminal carbons, and the iodide ion is expelled.

Kinetics and Energetics

The concerted nature of the E2 reaction means it proceeds through a single transition state, without the formation of any intermediates.[1] The stability of this transition state is paramount in determining the reaction rate. Factors that stabilize the forming alkene also stabilize the transition state, which has partial double-bond character.[2]

Activation Energy

Computational studies provide insight into the energetics of the reaction. Density Functional Theory (DFT) calculations have been used to model the transition state and determine the activation barriers for the E2 elimination of haloalkanes.[7][8]

The Deuterium Isotope Effect

Significant evidence for the E2 mechanism comes from the deuterium isotope effect.[1] When a β-hydrogen in the substrate is replaced by deuterium, a decrease in the reaction rate is observed. This is because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and its cleavage is part of the rate-determining step. For instance, the reaction of 2-bromopropane with sodium ethoxide is 6.7 times faster than that of its deuterated counterpart, providing strong evidence that the β-C-H bond is broken in the single concerted step.[1]

| Parameter | Substrate Comparison | Observed Effect | Significance |

| Kinetic Isotope Effect | 2-Bromopropane vs. 2-Bromo-1,1,1,3,3,3-hexadeuteropropane | Rate ratio (kH/kD) ≈ 6.7[1] | Confirms C-H bond cleavage in the rate-determining step. |

| Computational Energetics | This compound + Base (DFT B3LYP/def2-TZVP) | Reaction energy barrier and transition state modeled[7] | Provides a theoretical model of the reaction pathway. |

Table 1: Quantitative data supporting the E2 mechanism.

Caption: Reaction coordinate diagram for the E2 reaction.

Stereochemical Requirements

The E2 reaction exhibits a strong stereochemical preference. For the reaction to occur, the β-hydrogen and the leaving group must be in a periplanar arrangement, meaning they lie in the same plane.[1][9] There are two such arrangements:

-

Anti-periplanar: The hydrogen and the leaving group are on opposite sides of the C-C bond (180° dihedral angle). This is the highly favored arrangement as it allows the molecule to react in a lower-energy, staggered conformation and minimizes steric repulsion between the base and the leaving group.[2][9][10]

-

Syn-periplanar: The hydrogen and the leaving group are on the same side of the C-C bond (0° dihedral angle). This is a higher-energy, eclipsed conformation and is generally disfavored.

For this compound, free rotation around the C-C bond allows it to easily adopt the necessary anti-periplanar conformation for elimination to proceed.

Caption: The required anti-periplanar geometry for E2 elimination.

Factors Influencing the E2 Reaction

The efficiency and outcome of the E2 elimination of this compound are governed by several interconnected factors.

-

Substrate Structure: The rate of E2 reactions generally follows the order: tertiary > secondary > primary.[2][11] This is because more substituted alkenes are more stable, and this stability is reflected in the transition state. As a secondary halide, this compound readily undergoes E2 reactions.[12]

-

Leaving Group: The rate of reaction is highly dependent on the quality of the leaving group. A good leaving group is a weak base. The reactivity order for halogens is I⁻ > Br⁻ > Cl⁻ > F⁻.[5][11] Iodide (I⁻) is an excellent leaving group, making this compound a highly reactive substrate for E2 elimination.

-

Base Strength: A strong base is required to facilitate the proton abstraction in the concerted step.[2][13] Strong, non-nucleophilic, sterically hindered bases (e.g., potassium tert-butoxide) are often used to favor elimination over the competing substitution (SN2) reaction.

-

Solvent: Polar aprotic solvents (e.g., acetone, DMSO) are generally preferred for E2 reactions.[11] Polar protic solvents (e.g., water, ethanol) can solvate the anionic base through hydrogen bonding, creating a "cage" that reduces its basicity and reactivity.[11][14]

Caption: Key factors that determine the success of the E2 reaction.

Experimental Protocols and Competing Reactions

General Experimental Protocol

A typical laboratory procedure for the E2 elimination of a secondary haloalkane involves heating the substrate under reflux with a concentrated solution of a strong base dissolved in an alcohol, which acts as the solvent.[15]

-

Reagents: this compound, Potassium Hydroxide (or Sodium Hydroxide), Ethanol.

-

Apparatus: Round-bottom flask, reflux condenser, heating mantle, gas collection apparatus.

-

Procedure: A concentrated solution of potassium hydroxide in ethanol is prepared in the round-bottom flask. This compound is added to the flask.

-

The mixture is heated under reflux. The product, propene, is a gas at room temperature and will pass through the condenser.[15]

-

The propene gas can be collected over water or in a cold trap for analysis and yield determination.

Competition with SN2 Substitution

For primary and secondary alkyl halides, the SN2 (bimolecular nucleophilic substitution) reaction is a significant competing pathway.[12][16] In the case of this compound reacting with a species that is both a strong base and a good nucleophile (e.g., hydroxide or ethoxide), a mixture of propene (from E2) and propan-2-ol or ethyl isopropyl ether (from SN2) will be formed.[16]

Reaction conditions can be tuned to favor elimination:

-

Use of a strong, sterically hindered base: Bulky bases like tert-butoxide are poor nucleophiles and will preferentially abstract a proton, favoring E2.

-

Increased Temperature: Higher temperatures generally favor elimination over substitution, as elimination reactions have a higher activation energy and result in an increase in the number of molecules, leading to a more positive entropy change.

Caption: Decision workflow for E2 versus SN2 pathways.

Conclusion

The E2 elimination of this compound is a classic example of a concerted bimolecular reaction that is highly sensitive to substrate, reagent, and solvent conditions. Its second-order kinetics, requirement for anti-periplanar stereochemistry, and susceptibility to a competing SN2 pathway are defining characteristics. A thorough understanding of these principles is essential for researchers and drug development professionals to effectively utilize this reaction in the synthesis of unsaturated molecules, enabling precise control over product formation and the minimization of unwanted side products.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. home.iitk.ac.in [home.iitk.ac.in]

- 3. shout.education [shout.education]

- 4. The E2 Reaction Mechanism [chemistrysteps.com]

- 5. E1 and E2 Reactions – Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 11.8 The E2 Reaction and the Deuterium Isotope Effect - Organic Chemistry | OpenStax [openstax.org]

- 10. One moment, please... [chemistrysteps.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Khan Academy [khanacademy.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. chemguide.co.uk [chemguide.co.uk]

Thermochemistry of 2-Iodopropane

An In-depth Technical Guide on the

This guide provides a detailed overview of the core thermochemical properties of 2-iodopropane (isopropyl iodide), tailored for researchers, scientists, and professionals in drug development. It includes key quantitative data, detailed experimental methodologies for determining these properties, and visualizations of relevant molecular structures and logical relationships.

Core Thermochemical Data

The following tables summarize the key thermochemical data for this compound. These values are essential for understanding the energetic stability and reactivity of the molecule.

| Property | Value | Units | Source(s) |

| Standard Enthalpy of Formation (Gas, ΔfH°gas) | -41.0 | kcal/mol | [1] |

| Standard Enthalpy of Formation (Gas, ΔfH°gas) | -77.2 to -72.6 | kJ/mol | [2] |

| Heat Capacity (Liquid, C) | 137.3 | J K⁻¹ mol⁻¹ | [2] |

| Ionization Energy | 9.4 | eV | [1] |

Note on Enthalpy of Formation: The values from different sources are presented. To convert kcal/mol to kJ/mol, the conversion factor of 4.184 is used. -9.8 kcal/mol is equivalent to approximately -41.0 kJ/mol.

| Bond | Bond Dissociation Enthalpy (DH°₂₉₈) | Units | Source(s) |

| C-I (general) | 238 | kJ/mol | [3] |

| C-I (in 1-iodobutane) | 210.5 | kJ/mol | [4] |

Note on Bond Dissociation Energy: A specific experimental value for the C-I bond in this compound was not found. The provided values are for a general C-I bond and for the C-I bond in the isomeric 1-iodobutane, which can serve as reasonable estimates.

Experimental Protocols

The determination of thermochemical data is a meticulous process requiring precise experimental techniques. Below are detailed methodologies for the key experiments cited in the study of haloalkane thermochemistry.

Determination of Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation of an organic compound like this compound is typically determined indirectly through its enthalpy of combustion using bomb calorimetry.[5]

Experimental Workflow:

-

Sample Preparation: A precisely weighed sample of pure this compound is placed in a crucible within a high-pressure vessel known as a "bomb."

-

Calorimeter Setup: The bomb is filled with pure oxygen under high pressure (typically around 30 atm) and then submerged in a known volume of water in an insulated container (the calorimeter). A thermometer with high resolution is used to monitor the water temperature.

-

Ignition: The sample is ignited electrically. The combustion of the organic compound releases heat, which is transferred to the surrounding water and the bomb, causing a temperature rise.

-

Temperature Measurement: The temperature of the water is recorded at regular intervals before, during, and after the combustion until a maximum temperature is reached and the system begins to cool.

-

Data Analysis: The heat capacity of the calorimeter system is predetermined using a standard substance with a known heat of combustion (e.g., benzoic acid).[5] The heat released by the combustion of this compound is calculated using the measured temperature change and the heat capacity of the calorimeter.

-

Calculation of Enthalpy of Formation: The experimentally determined enthalpy of combustion is then used in a Hess's Law cycle with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and I₂) to calculate the standard enthalpy of formation of this compound.[4]

Determination of Bond Dissociation Energy (BDE)

Several experimental techniques are employed to measure bond dissociation energies. The most common and reliable methods include radical kinetics, photoionization mass spectrometry (PIMS), and gas-phase acidity cycles.[6][7]

a) Radical Kinetics:

-

Reaction Setup: A reaction is initiated where a known radical (e.g., a halogen atom) abstracts a hydrogen atom from the molecule of interest (in a related compound, as C-I bond cleavage is the focus).[6]

-

Kinetic Measurements: The rate of this reaction is measured as a function of temperature. This allows for the determination of the activation energy for the reaction.

-

Thermochemical Cycle: The activation energy, along with the known enthalpy of formation of the abstracting radical and the product molecule, is used in a thermochemical cycle to calculate the bond dissociation energy.[6]

b) Photoionization Mass Spectrometry (PIMS):

-

Sample Introduction: A gaseous sample of the molecule is introduced into the ionization chamber of a mass spectrometer.

-

Photoionization: The molecules are irradiated with a beam of tunable monochromatic light (photons). The energy of the photons is gradually increased.

-

Detection of Fragments: At a certain energy threshold, the molecule will absorb a photon, ionize, and fragment. The appearance of the radical cation (e.g., [CH₃CHCH₃]⁺ from the cleavage of the C-I bond in this compound) is detected by the mass spectrometer.

-

Appearance Energy Measurement: The minimum energy required to form this fragment ion is the appearance energy.

-

Calculation of BDE: The bond dissociation energy is then calculated by combining the measured appearance energy with the known ionization energy of the resulting radical.[6]

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key molecular and conceptual aspects of the thermochemistry of this compound.

Caption: Molecular structure of this compound.

References

- 1. This compound [openmopac.net]

- 2. Isopropyl iodide - Wikipedia [en.wikipedia.org]

- 3. Answered: Bond Dissociation Bond Dissociation Enthalpy kJ (kcal)/mol Bond Enthalpy kJ (kcal)/mol Bond H-H 435 (104) C-I 238 (57) O-H 439 (105) C-Si 301 (72) C-H(-CH,) 422… | bartleby [bartleby.com]

- 4. thestudentroom.co.uk [thestudentroom.co.uk]

- 5. A level Experimental methods for determining enthalpy changes treatment of results bomb calorimeter sources of error graphical analysis KS5 GCE chemistry revision notes [docbrown.info]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Three methods to measure RH bond energies (Technical Report) | OSTI.GOV [osti.gov]

An In-depth Technical Guide to the Solubility of 2-Iodopropane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals